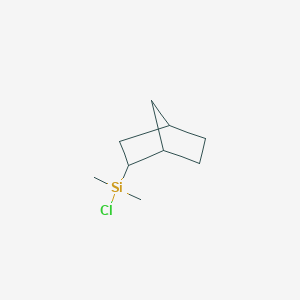

2-(Bicycloheptyl)dimethylchlorosilane

Übersicht

Beschreibung

2-(Bicycloheptyl)dimethylchlorosilane is a chemical compound with the molecular formula C9H17ClSi. It is characterized by the presence of a bicycloheptyl group attached to a dimethylchlorosilane moiety. This compound is known for its unique structural features, including a bicyclic ring system and a silicon-chlorine bond.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicycloheptyl)dimethylchlorosilane typically involves the reaction of bicycloheptane derivatives with chlorosilanes. One common method is the reaction of bicycloheptane with dimethylchlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bicycloheptyl)dimethylchlorosilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alcohols, amines, and other nucleophiles. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Hydrolysis: This reaction occurs readily in the presence of water or moisture, often under ambient conditions.

Major Products Formed

Substitution Reactions: The major products are siloxanes or silamines, depending on the nucleophile used.

Hydrolysis: The major products are silanols and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

2-(Bicycloheptyl)dimethylchlorosilane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. Its unique structure makes it valuable in the study of silicon-based chemistry.

Biology: The compound is used in the modification of biomolecules for research purposes. Its reactivity with nucleophiles allows for the attachment of silicon-containing groups to biological molecules.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

Industry: It is used in the production of specialty silicones and as a reagent in the synthesis of advanced materials.

Wirkmechanismus

The mechanism of action of 2-(Bicycloheptyl)dimethylchlorosilane involves its reactivity with nucleophiles. The silicon-chlorine bond is susceptible to nucleophilic attack, leading to the formation of new silicon-containing compounds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Norbornyldimethylchlorosilane

- Bicyclo[2.2.1]heptan-2-ylchlorodimethylsilane

- 5-Bicyclo[2.2.1]heptyldimethylchlorosilane

Uniqueness

2-(Bicycloheptyl)dimethylchlorosilane is unique due to its bicyclic ring system and the presence of a silicon-chlorine bond. This combination of features makes it distinct from other organosilicon compounds and valuable in various research and industrial applications .

Biologische Aktivität

2-(Bicycloheptyl)dimethylchlorosilane, a silane compound, has garnered attention for its potential biological activities. While the specific biological mechanisms and effects of this compound are not extensively documented in the literature, some studies suggest its relevance in various biochemical pathways and applications.

- Chemical Formula : CHClSi

- Molecular Weight : 202.79 g/mol

- CAS Number : 117046-42-1

Studies and Findings

While specific studies on this compound are scarce, research on related silanes provides a foundation for understanding potential biological activities:

- Anti-inflammatory Properties : Some silanes have demonstrated anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines like TNF-α and IL-6 in various cellular models.

- Cellular Interaction : Research indicates that silane compounds can interact with proteins and lipids in cell membranes, potentially influencing cell signaling and function .

Case Studies

Although direct case studies specifically involving this compound are not available, the following examples illustrate the biological relevance of silane compounds:

| Study | Compound | Findings |

|---|---|---|

| Threo-Guaiacylglycerol | Exhibited anti-inflammatory activity by inhibiting NO, TNF-α, and IL-6 production in RAW264.7 cells. | |

| Study 2 | Silanes in Biochemistry | Investigated how silanes affect cellular metabolism and signaling pathways, suggesting potential therapeutic applications. |

Pharmacokinetics

The pharmacokinetic profile of this compound is not well characterized. However, general observations about silanes indicate:

- Absorption : Silanes may be absorbed through mucosal membranes or via dermal contact.

- Distribution : Once absorbed, they may distribute through lipid membranes due to their hydrophobic nature.

- Metabolism : Limited data are available; however, silanes often undergo hydrolysis to form silanol derivatives that may exhibit different biological activities.

- Excretion : Excretion routes remain largely undefined but could involve renal pathways.

Eigenschaften

IUPAC Name |

2-bicyclo[2.2.1]heptanyl-chloro-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClSi/c1-11(2,10)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUCQARMOIYBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CC2CCC1C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.